4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid
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Overview
Description
4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group attached to a benzoic acid moiety, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid typically involves the diazotization of 4-aminobenzoic acid followed by coupling with a suitable diazenyl precursor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing advanced reactors and purification systems to achieve high yields and consistent quality. The process is optimized to minimize waste and reduce production costs while maintaining environmental safety standards .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .
Scientific Research Applications
4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form reactive intermediates and interact with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(3,4-Diisopropylphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-[(E)-(4-Methoxyphenyl)diazenyl]benzoic acid
Uniqueness
4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid is unique due to its specific structural features, including the presence of the 1,3-dioxo-1,3-diphenylpropan-2-yl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
84037-31-0 |
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Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[(1,3-dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c25-20(15-7-3-1-4-8-15)19(21(26)16-9-5-2-6-10-16)24-23-18-13-11-17(12-14-18)22(27)28/h1-14,19H,(H,27,28) |
InChI Key |
VBSFIOUNBIJNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N=NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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